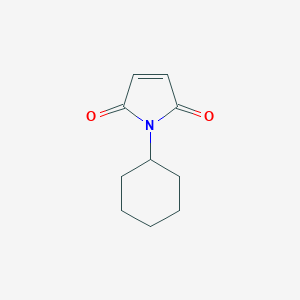

N-Cyclohexylmaleimide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-cyclohexylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQTPKSBXMONSJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

40311-60-2 | |

| Record name | 1H-Pyrrole-2,5-dione, 1-cyclohexyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40311-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4061834 | |

| Record name | 1H-Pyrrole-2,5-dione, 1-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1631-25-0 | |

| Record name | N-Cyclohexylmaleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1631-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclohexylmaleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001631250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Cyclohexylmaleimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524431 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrrole-2,5-dione, 1-cyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Pyrrole-2,5-dione, 1-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclohexyl-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-CYCLOHEXYLMALEIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BD6JKD4Q7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-Cyclohexylmaleimide from Maleic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyclohexylmaleimide (CHMI) is a significant chemical intermediate widely utilized in the synthesis of polymers for applications requiring high thermal resistance and specific optical properties. It also serves as a building block in the development of pharmaceutical compounds and agricultural chemicals. The synthesis of N-Cyclohexylmaleimide is most commonly achieved through a two-step process involving the reaction of maleic anhydride (B1165640) with cyclohexylamine (B46788) to form an N-cyclohexylmaleamic acid intermediate, followed by a cyclodehydration step to yield the final product. This guide provides a comprehensive overview of the synthesis, detailing the reaction mechanism, various experimental protocols, and quantitative data to assist researchers in optimizing this process.

Reaction Mechanism and Pathway

The synthesis of N-Cyclohexylmaleimide from maleic anhydride and cyclohexylamine is a well-established process that generally proceeds in two distinct stages[1]:

-

Amic Acid Formation: The process begins with the nucleophilic acyl substitution reaction between cyclohexylamine and maleic anhydride. The primary amine of cyclohexylamine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring. This rapid and often exothermic reaction forms the stable intermediate, N-cyclohexylmaleamic acid. This initial step typically results in a nearly quantitative yield of the amic acid[1].

-

Cyclodehydration (Imidization): The second and final step is the intramolecular cyclization of the N-cyclohexylmaleamic acid to form the five-membered imide ring of N-Cyclohexylmaleimide. This is a dehydration reaction that requires energy input (heat) and often the presence of a catalyst or a chemical dehydrating agent to proceed efficiently. The removal of water from the reaction mixture is crucial to drive the equilibrium towards the formation of the maleimide (B117702) product[1].

The overall reaction pathway is illustrated below.

Experimental Protocols

Several methods have been developed for the synthesis of N-Cyclohexylmaleimide, primarily differing in the approach used for the cyclodehydration step.

Method A: Two-Step Synthesis via Azeotropic Dehydration

This common method involves the initial isolation of the amic acid intermediate, followed by cyclization in a solvent that forms an azeotrope with water, facilitating its removal.

Step 1: Synthesis of N-Cyclohexylmaleamic Acid [2]

-

In a suitable reaction vessel equipped with a stirrer and dropping funnel, dissolve maleic anhydride (e.g., 353 kg) in toluene (B28343) (e.g., 2140 kg).

-

While stirring, add cyclohexylamine (e.g., 357 kg) dropwise to the solution over a period of approximately 1 hour. Maintain the reaction temperature at 60°C using a heating jacket.

-

After the addition is complete, age the reaction mixture at 65°C for 2 hours with continuous stirring.

-

Cool the mixture to 10°C to allow the N-cyclohexylmaleamic acid product to precipitate.

-

Isolate the solid product by filtration and dry. This method yields N-cyclohexylmaleamic acid with high purity[2].

Step 2: Cyclodehydration to N-Cyclohexylmaleimide [3]

-

To the N-cyclohexylmaleamic acid, add a solvent such as toluene and an acid co-catalyst (e.g., methanesulfonic acid) along with an alcohol catalyst (e.g., n-butanol)[3].

-

Heat the mixture to reflux (e.g., 110-144°C) and equip the reactor with a Dean-Stark apparatus to continuously remove the water generated during the reaction via azeotropic distillation.

-

Monitor the reaction progress by measuring the amount of water collected. The reaction is typically complete within several hours (e.g., 8 hours)[4].

-

After completion, cool the reaction mixture. The product can be purified by removing the solvent under vacuum and then recrystallizing the solid residue from a suitable solvent or by vacuum sublimation[5].

Method B: Two-Step Synthesis via Chemical Dehydration

This method employs a chemical dehydrating agent, such as acetic anhydride, to facilitate the ring-closure reaction, often in the presence of a catalyst like sodium acetate (B1210297). This approach is common in laboratory-scale preparations[1].

Step 1: Synthesis of N-Cyclohexylmaleamic Acid

-

The procedure is similar to Step 1 in Method A, often using solvents like dichloromethane (B109758) or ether at room temperature[6][7]. The reaction is typically quantitative.

Step 2: Cyclodehydration with Acetic Anhydride [1]

-

Suspend the dried N-cyclohexylmaleamic acid in acetic anhydride.

-

Add a catalytic amount of anhydrous sodium acetate to the suspension.

-

Heat the mixture (e.g., on a steam bath or at 70°C) with swirling until the solids dissolve, and continue heating for a short period (e.g., 30-40 minutes)[7].

-

Cool the reaction mixture and pour it into ice water to precipitate the N-Cyclohexylmaleimide product and hydrolyze the excess acetic anhydride.

-

Collect the crude product by filtration, wash thoroughly with cold water, and dry.

-

Further purification can be achieved by recrystallization from a solvent like cyclohexane.

Method C: One-Step Synthesis with Solid Acid Catalyst

A more streamlined approach involves a one-step synthesis where the amic acid is formed in situ and immediately cyclized without isolation. This method can achieve high yields and simplifies the overall process.

Experimental Protocol [4]

-

Charge a reactor with an organic solvent such as xylene (e.g., 200 ml), followed by maleic anhydride (e.g., 10 g). Stir until fully dissolved.

-

Slowly add cyclohexylamine (e.g., 11.5-15 ml) to the solution. Stir for an additional 30 minutes after the addition is complete to ensure the formation of the amic acid.

-

Add a solid acidic catalyst, such as phosphoric acid supported on zirconium dioxide (e.g., 20 g).

-

Heat the reaction mixture to a high temperature (e.g., 144°C) for approximately 8 hours.

-

After the reaction, the hot solution is filtered to separate the catalyst, which can be recycled.

-

The solvent is removed from the filtrate by evaporation under reduced pressure to yield the crude N-Cyclohexylmaleimide product as a light yellow solid.

-

The product can be purified by crystallization[4].

Data Presentation

The following tables summarize quantitative data from various synthetic approaches to provide a comparative overview.

Table 1: Summary of Conditions for N-Cyclohexylmaleamic Acid Synthesis

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield | Reference |

| Maleic Anhydride | Cyclohexylamine | Toluene | 60-65 | 2 | High | [2] |

| Maleic Anhydride | Amines | Dichloromethane | Room Temp. | N/A | Quantitative | [6] |

| Maleic Anhydride | Anilines | N/A | Room Temp. | N/A | N/A | [7] |

Table 2: Summary of Conditions for N-Cyclohexylmaleimide Synthesis (Cyclodehydration Step)

| Method | Catalyst / Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| One-Step | Phosphoric Acid / Cyclohexylamine | Benzene Derivatives | N/A | N/A | 65.4 - 77.4 | 99.7 | [5] |

| One-Step | Solid Acidic Catalyst (H₃PO₄ on ZrO₂) | Xylene | 144 | 8 | 93.7 | 98.7 | [4] |

| Two-Step | Acetic Anhydride / Sodium Acetate | Acetic Anhydride | 70 | ~1 | N/A | N/A | [1][7] |

| Two-Step | Methanesulfonic Acid / n-Butanol | Toluene | Reflux | 24 | N/A | N/A | [3] |

| Two-Step | Tin (II) Oxide | Xylene / DMF | N/A | N/A | High | N/A | [8] |

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the synthesis process.

Conclusion

The synthesis of N-Cyclohexylmaleimide from maleic anhydride is a robust and versatile process. The traditional two-step method, involving the formation and isolation of N-cyclohexylmaleamic acid followed by cyclodehydration, allows for high purity of the intermediate and final product. Cyclization can be effectively achieved through either azeotropic distillation with an acid catalyst or by using chemical dehydrating agents like acetic anhydride. More recent developments have introduced efficient one-step syntheses using solid acid catalysts, which offer advantages in terms of process simplification, reduced waste, and catalyst recyclability, making them suitable for industrial-scale production[4][5]. The choice of method depends on the desired scale, available equipment, and economic considerations. For laboratory preparations, the chemical dehydration method is often convenient, while for larger scale production, a one-step or azeotropic dehydration process is generally preferred.

References

- 1. US7622597B2 - Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst - Google Patents [patents.google.com]

- 2. KR101297785B1 - Method for the preparation of N-cyclohexylmaleimide - Google Patents [patents.google.com]

- 3. WO2008092168A2 - Methods for the preparation of imides, maleimides and maleimide-terminated polyimide compounds - Google Patents [patents.google.com]

- 4. US20030105337A1 - Method for producing maleimides - Google Patents [patents.google.com]

- 5. CN1962633A - Process for preparing N-cyclohexyl maleimide - Google Patents [patents.google.com]

- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 7. iosrjournals.org [iosrjournals.org]

- 8. EP0403240A1 - Preparation process of N-substituted maleimides - Google Patents [patents.google.com]

N-Cyclohexylmaleimide chemical formula and IUPAC name

An In-depth Technical Guide to N-Cyclohexylmaleimide

This guide provides an overview of the chemical properties of N-Cyclohexylmaleimide, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Information

Chemical Formula: C₁₀H₁₃NO₂[1][2][3]

IUPAC Name: 1-cyclohexyl-1H-pyrrole-2,5-dione[4]

Physicochemical Data

A summary of key quantitative data for N-Cyclohexylmaleimide is presented below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 179.22 g/mol | [1][2] |

| Melting Point | 89-91 °C | [1] |

| Boiling Point | 132 °C at 17 mmHg | [1] |

| Density | 1.226 ± 0.06 g/cm³ (Predicted) | [1] |

| Water Solubility | 260 mg/L at 25 °C | [1] |

| logP | 2.57 at 23 °C | [1] |

Synthesis and Reaction Pathway

The following diagram illustrates a generalized synthetic pathway for N-Cyclohexylmaleimide, starting from maleic anhydride (B1165640) and cyclohexylamine (B46788). This reaction is a common method for the formation of N-substituted maleimides.

Caption: Synthesis of N-Cyclohexylmaleimide from Maleic Anhydride and Cyclohexylamine.

Experimental Protocol: General Synthesis of N-Cyclohexylmaleimide

This section details a generalized experimental protocol for the synthesis of N-Cyclohexylmaleimide.

Materials:

-

Maleic anhydride

-

Cyclohexylamine

-

Acetic anhydride

-

Sodium acetate

-

Diethyl ether

-

Glacial acetic acid

Procedure:

-

Dissolve maleic anhydride in glacial acetic acid.

-

Slowly add cyclohexylamine to the solution while stirring. An exothermic reaction will occur, forming the maleamic acid intermediate.

-

To the resulting solution, add acetic anhydride and a catalytic amount of sodium acetate.

-

Heat the mixture under reflux for several hours to induce cyclodehydration.

-

After cooling, pour the reaction mixture into ice-water to precipitate the crude N-Cyclohexylmaleimide.

-

Filter the precipitate, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent, such as ethanol (B145695) or a mixture of hexane (B92381) and ethyl acetate, to obtain pure N-Cyclohexylmaleimide.

The workflow for this experimental protocol is visualized below.

References

- 1. 1631-25-0 CAS MSDS (N-Cyclohexylmaleimide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. N-cyclohexylmaleimide: IMILEX™-C | Products | NIPPON SHOKUBAI [shokubai.co.jp]

- 4. N-cyclohexylmaleimide - CAS:1631-25-0 - Sunway Pharm Ltd [3wpharm.com]

An In-depth Technical Guide to the Physical Properties of N-Cyclohexylmaleimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of N-Cyclohexylmaleimide, with a specific focus on its melting point. The information is presented to support research, development, and quality control activities involving this compound.

Core Physical Properties

N-Cyclohexylmaleimide is a white to off-white crystalline solid at room temperature.[1] It is a derivative of maleic acid and is utilized in various chemical syntheses, particularly in polymer chemistry.[1]

The following table summarizes the key physical and chemical properties of N-Cyclohexylmaleimide compiled from various sources.

| Property | Value | References |

| Melting Point | 89-91 °C | [2][3] |

| 87.0 to 91.0 °C | [4][5] | |

| 87-90 °C | [6] | |

| ≥86 °C (Initial Melting Point) | [7] | |

| Boiling Point | 132 °C / 17 mmHg | [2][8] |

| 297.8±9.0 °C at 760 mmHg | [3] | |

| Molecular Formula | C10H13NO2 | [2][3] |

| Molecular Weight | 179.22 g/mol | [2] |

| Density | 1.226±0.06 g/cm³ (Predicted) | [2] |

| 1.2±0.1 g/cm³ | [3] | |

| Appearance | White to Almost white powder to lump | [4][5] |

| White flakes | [6] | |

| White or light yellow crystal | [7] | |

| CAS Number | 1631-25-0 | [2][3][4][6] |

Experimental Protocol: Melting Point Determination

The melting point of a crystalline solid is a critical physical property for its identification and purity assessment. A common and reliable method for determining the melting point is the capillary melting point technique.

Objective: To determine the melting point range of a solid sample of N-Cyclohexylmaleimide.

Materials and Apparatus:

-

N-Cyclohexylmaleimide sample

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation:

-

Ensure the N-Cyclohexylmaleimide sample is completely dry. If necessary, dry the sample in a desiccator or a vacuum oven at a temperature below its expected melting point.

-

Place a small amount of the crystalline sample into a mortar and grind it into a fine powder using a pestle.

-

-

Loading the Capillary Tube:

-

Tamp the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube.

-

Invert the tube and gently tap it on a hard surface to cause the powder to fall to the bottom, sealed end.

-

Repeat until the packed sample height is approximately 2-3 mm.

-

-

Melting Point Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially until the temperature is about 15-20 °C below the expected melting point of N-Cyclohexylmaleimide (approximately 89-91 °C).

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.

-

Observe the sample closely through the magnifying eyepiece.

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears. This is the beginning of the melting range.

-

Continue to observe and record the temperature at which the entire solid sample has completely melted into a clear liquid. This is the end of the melting range.

-

The recorded melting point should be a range (e.g., 89.5 - 90.8 °C). A narrow melting range (typically less than 2 °C) is indicative of a pure compound.

-

-

Post-Measurement:

-

Allow the apparatus to cool down before performing any subsequent measurements.

-

Use a fresh capillary tube for each new sample measurement.

-

Visualizations

The following diagram illustrates the interconnectedness of the fundamental physical properties of N-Cyclohexylmaleimide.

Caption: Interrelation of N-Cyclohexylmaleimide's physical properties.

This diagram outlines the sequential steps involved in the experimental determination of the melting point using the capillary method.

Caption: Workflow for Capillary Melting Point Determination.

References

- 1. Page loading... [guidechem.com]

- 2. 1631-25-0 CAS MSDS (N-Cyclohexylmaleimide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. N-Cyclohexylmaleimide | CAS#:1631-25-0 | Chemsrc [chemsrc.com]

- 4. N-Cyclohexylmaleimide 1631-25-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. N-Cyclohexylmaleimide 1631-25-0 | 東京化成工業株式会社 [tcichemicals.com]

- 6. N-cyclohexylmaleimide: IMILEX™-C | Products | NIPPON SHOKUBAI [shokubai.co.jp]

- 7. N-Cyclohexyl maleimide [angchenchem.com]

- 8. N-シクロヘキシルマレイミド | 1631-25-0 [m.chemicalbook.com]

N-Cyclohexylmaleimide Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Cyclohexylmaleimide in various organic solvents. The information contained herein is intended to assist researchers and professionals in selecting appropriate solvents for a range of applications, from synthesis and purification to formulation and analysis.

Core Data: Solubility of N-Cyclohexylmaleimide

The solubility of N-Cyclohexylmaleimide in a selection of organic solvents at 25°C is summarized in the table below. This data is crucial for understanding the compound's behavior in different chemical environments and for designing experimental and manufacturing processes.

| Solvent | Solubility (g / 100 g of Solvent at 25°C) |

| Tetrahydrofuran (THF) | 84[1] |

| Acrylonitrile | 68[1] |

| Acetone | 65[1] |

| Benzene | 63[1] |

| Styrene | 55[1] |

| Ethyl acetate | 48[1] |

| Toluene | 47[1] |

| Methyl Methacrylate (MMA) | 41[1] |

| Xylene | 34[1] |

| Butyl acetate | 34[1] |

| Methanol | 16[1] |

| Ethanol | Soluble[2] |

| Water | 0.026 - 0.03 g / 100 mL (260-300 mg/L) at 25°C[2][3][4] |

Experimental Protocol: Determination of Equilibrium Solubility

The following section details a standard methodology for determining the equilibrium solubility of a solid organic compound like N-Cyclohexylmaleimide in an organic solvent. This protocol is based on the widely accepted isothermal "shake-flask" method.

Objective: To determine the saturation concentration of N-Cyclohexylmaleimide in a specific organic solvent at a constant temperature.

Materials:

-

N-Cyclohexylmaleimide (high purity)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Conical flasks with stoppers or screw caps

-

Thermostatically controlled shaking incubator or water bath

-

Analytical balance

-

Syringe filters (chemically resistant, e.g., PTFE)

-

Pipettes and other standard laboratory glassware

-

Evaporating dish

-

Oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of N-Cyclohexylmaleimide to a conical flask containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. The time required can vary depending on the solvent and solute but is often in the range of 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, which indicates that equilibrium has been established.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the mixture to stand undisturbed at the constant temperature for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid transferring any solid particles, it is recommended to use a syringe fitted with a chemically inert filter.

-

-

Quantification of Solute (Gravimetric Method):

-

Pre-weigh a clean, dry evaporating dish.

-

Transfer the collected aliquot of the saturated solution to the pre-weighed evaporating dish and record the total weight.

-

Carefully evaporate the solvent in a fume hood or using a rotary evaporator.

-

Once the solvent is removed, place the evaporating dish in an oven at a temperature below the melting point of N-Cyclohexylmaleimide (89-91°C) to dry the residue to a constant weight.

-

Cool the dish in a desiccator and weigh it. Repeat the drying and weighing steps until a constant weight is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved N-Cyclohexylmaleimide by subtracting the initial weight of the evaporating dish from the final weight.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the solution aliquot.

-

Express the solubility in the desired units, such as grams of solute per 100 grams of solvent.

-

Visualization of Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting a suitable organic solvent for N-Cyclohexylmaleimide based on solubility requirements.

References

An In-Depth Technical Guide to the Spectroscopic Analysis of N-Cyclohexylmaleimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of N-Cyclohexylmaleimide. The information presented herein is intended to support research and development activities where this compound is utilized.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR analysis of N-Cyclohexylmaleimide. This structured presentation allows for straightforward comparison and reference.

Table 1: ¹H NMR Spectroscopic Data for N-Cyclohexylmaleimide

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 6.66 | s | 2H | - | HC=CH |

| 4.05 | tt | 1H | 12.4, 3.8 | N-CH |

| 1.98 - 1.88 | m | 2H | - | Cyclohexyl CH₂ |

| 1.78 - 1.68 | m | 2H | - | Cyclohexyl CH₂ |

| 1.65 - 1.55 | m | 1H | - | Cyclohexyl CH₂ |

| 1.40 - 1.15 | m | 5H | - | Cyclohexyl CH₂ |

s = singlet, tt = triplet of triplets, m = multiplet

Table 2: ¹³C NMR Spectroscopic Data for N-Cyclohexylmaleimide

| Chemical Shift (δ) ppm | Assignment |

| 171.2 | C=O |

| 134.1 | HC=CH |

| 51.5 | N-CH |

| 29.8 | Cyclohexyl CH₂ |

| 26.2 | Cyclohexyl CH₂ |

| 25.1 | Cyclohexyl CH₂ |

Table 3: Mass Spectrometry Data for N-Cyclohexylmaleimide

| m/z | Relative Intensity (%) | Assignment |

| 179 | 45 | [M]⁺ |

| 150 | 12 | [M - C₂H₅]⁺ |

| 122 | 20 | [M - C₄H₇]⁺ |

| 110 | 100 | [M - C₅H₉]⁺ |

| 96 | 60 | [C₆H₁₀N]⁺ |

| 83 | 25 | [C₆H₁₁]⁺ |

| 55 | 55 | [C₄H₇]⁺ |

Table 4: FT-IR Spectroscopic Data for N-Cyclohexylmaleimide

| Wavenumber (cm⁻¹) | Assignment |

| ~2930 | C-H stretch (cyclohexyl) |

| ~2855 | C-H stretch (cyclohexyl) |

| ~1700 | C=O stretch (imide) |

| ~1450 | C-H bend (cyclohexyl) |

| ~828 | =C-H bend (maleimide) |

Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of N-Cyclohexylmaleimide (approximately 10-20 mg) was dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at a proton frequency of 500 MHz.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16.

-

Relaxation Delay: 1.0 s.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: -10 to 220 ppm.

-

Number of Scans: 1024.

-

Relaxation Delay: 2.0 s.

-

Temperature: 298 K.

Data Processing: The collected Free Induction Decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: A gas chromatograph coupled to a mass selective detector was used for the analysis.

Chromatographic Conditions:

-

Column: A suitable capillary column (e.g., HP-5MS).

-

Carrier Gas: Helium.

-

Injection Mode: Split.

-

Temperature Program: An appropriate temperature gradient was used to ensure separation of the analyte from any impurities.

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-450.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory was utilized.

Data Acquisition:

-

A small amount of the solid N-Cyclohexylmaleimide sample was placed directly onto the ATR crystal.

-

The spectrum was recorded in the range of 4000-600 cm⁻¹.

-

A background spectrum of the clean ATR crystal was acquired and subtracted from the sample spectrum.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the NMR analysis of N-Cyclohexylmaleimide.

Figure 1. General workflow for NMR analysis of N-Cyclohexylmaleimide.

Figure 2. Correlation of N-Cyclohexylmaleimide structure with its NMR signals.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the N-Cyclohexylmaleimide Reaction Mechanism with Thiols

This technical guide provides a comprehensive overview of the reaction between N-Cyclohexylmaleimide and thiols, a cornerstone of bioconjugation chemistry. The document details the core reaction mechanism, influencing factors, potential side reactions, and quantitative data, supplemented with detailed experimental protocols and visual diagrams to facilitate understanding and application in research and development.

Core Reaction Mechanism: The Thiol-Maleimide Michael Addition

The reaction between an N-substituted maleimide (B117702), such as N-Cyclohexylmaleimide, and a thiol-containing compound (e.g., the cysteine residue in a protein) is a highly efficient and selective covalent bond-forming reaction.[1][2] It proceeds via a Michael addition mechanism, where the nucleophilic thiol attacks one of the carbon atoms of the maleimide's electron-deficient double bond.[1][3]

The active nucleophile in this reaction is the thiolate anion (R-S⁻). Therefore, the reaction rate is highly dependent on the pH of the medium, which governs the equilibrium between the thiol (R-SH) and the more reactive thiolate.[4][5] In highly polar solvents such as water, DMSO, or DMF, the reaction can proceed efficiently without a catalyst because the solvent facilitates the formation of the thiolate ion.[6] The result is a stable thiosuccinimide, which contains a thioether linkage.[1][2] This reaction is often categorized as a "click chemistry" reaction due to its high efficiency, selectivity, and mild reaction conditions.[1][6]

Caption: Core mechanism of the thiol-maleimide Michael addition reaction.

Key Factors Influencing the Reaction

The efficiency, rate, and specificity of the thiol-maleimide conjugation are governed by several critical parameters. Careful optimization of these conditions is essential for successful bioconjugation.

-

pH: The pH of the reaction buffer is the most critical factor.[4]

-

Optimal Range (pH 6.5-7.5): This range offers the best compromise between reaction rate and selectivity. The reaction is highly chemoselective for thiols in this window.[2][4][6] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[3][4][6]

-

Acidic Conditions (pH < 6.5): The reaction rate slows significantly as the concentration of the reactive thiolate anion decreases due to protonation.[4][7]

-

Alkaline Conditions (pH > 7.5): Selectivity is lost as reaction with primary amines (e.g., lysine (B10760008) residues) becomes competitive.[4][6] Furthermore, the maleimide ring itself becomes susceptible to hydrolysis.[4][6]

-

-

Stoichiometry: The molar ratio of maleimide to thiol affects conjugation efficiency.[7] For labeling proteins, a 10 to 20-fold molar excess of the maleimide reagent is often used as a starting point to drive the reaction to completion.[7] However, for different substrates, the optimal ratio may vary. For instance, studies have shown a 2:1 maleimide to thiol ratio to be optimal for a small peptide, while a 5:1 ratio was better for a larger nanobody, likely due to steric hindrance.[7][8]

-

Temperature and Time: Reactions are typically performed at room temperature (20-25°C) for 30 minutes to 2 hours or at 4°C overnight (8-16 hours).[4] The lower temperature is recommended for sensitive proteins to minimize potential degradation.[4]

-

Solvents: For maleimides with poor water solubility, the use of an organic co-solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) is necessary to prepare stock solutions before addition to the aqueous reaction buffer.[8][9]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the thiol-maleimide reaction.

Table 1: Effect of pH on Reaction Characteristics [4]

| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |

| < 6.5 | Slow | High | - |

| 6.5 - 7.5 | Optimal | High | Minimal |

| > 7.5 | Fast | Decreased | Amine reaction, Maleimide hydrolysis |

Table 2: General Reaction Conditions

| Parameter | Recommended Condition | Notes |

| Temperature | 4°C to 25°C | Lower temperatures are used for sensitive biomolecules.[4] |

| Duration | 30 min to Overnight | Dependent on temperature and reactants.[4] |

| Maleimide:Thiol Ratio | 10:1 to 20:1 (for proteins) | Starting point; optimization is often required.[7] |

| Protein Concentration | 1 - 10 mg/mL | A common range for efficient labeling.[8][9] |

| Buffers | PBS, Tris, HEPES | Must be free of extraneous thiols.[8][9] |

Side Reactions and Stability Considerations

While robust, the thiol-maleimide reaction is prone to several side reactions that can impact the homogeneity and stability of the final conjugate.

-

Hydrolysis: In aqueous solutions, the maleimide ring can undergo hydrolysis, forming a non-reactive maleamic acid. This reaction is accelerated at higher pH.[6] If hydrolysis occurs before conjugation, the maleimide is inactivated. However, the thioether product, if hydrolyzed post-conjugation, forms a stable succinamic acid thioether.[6]

-

Retro-Michael Reaction: The thioether bond formed can be slowly reversible, especially in the presence of other thiols. This retro-Michael reaction can lead to "payload migration," where the maleimide-linked molecule is transferred to another thiol-containing species, such as serum albumin.[6]

-

Thiazine (B8601807) Rearrangement: When a maleimide is conjugated to a peptide or protein via an N-terminal cysteine that has a free amino group, the resulting succinimide (B58015) is susceptible to an intramolecular nucleophilic attack by the N-terminal amine.[1][10] This leads to a rearrangement, forming a stable six-membered thiazine ring.[1][10] This side reaction is more prominent at basic pH.[1][10]

Caption: Potential side reactions and stability issues of thiol-maleimide conjugates.

Detailed Experimental Protocols

This section provides a generalized, step-by-step protocol for the conjugation of an N-substituted maleimide to a thiol-containing protein.

Materials and Reagents

-

Protein: Protein with accessible cysteine residues (1-10 mg/mL).

-

Maleimide Reagent: N-Cyclohexylmaleimide or other maleimide derivative.

-

Reaction Buffer: Degassed buffer, pH 7.0-7.5 (e.g., PBS, HEPES, Tris). Buffer must not contain thiols.[8][9]

-

Reducing Agent (Optional): TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol). TCEP is often preferred as it does not need to be removed prior to conjugation.[7]

-

Quenching Reagent: Free thiol like L-cysteine or β-mercaptoethanol.

-

Solvent: Anhydrous DMSO or DMF for dissolving the maleimide reagent.[9]

-

Purification System: Gel filtration column (e.g., Sephadex G-25), dialysis, or HPLC system.[8]

Experimental Workflow

Caption: Standard experimental workflow for protein conjugation with maleimides.

Step-by-Step Procedure

-

Prepare Protein Solution: Dissolve the thiol-containing protein in a degassed reaction buffer (pH 7.0-7.5) to a final concentration of 1-10 mg/mL.[8][9] Degassing helps prevent the re-oxidation of thiols to disulfides.[7]

-

Reduce Disulfide Bonds (if necessary): If the protein's cysteine residues are in the form of disulfide bonds, they must be reduced. Add a 50-100x molar excess of TCEP and incubate at room temperature for 20-30 minutes.[8][9] If using DTT, it must be removed (e.g., by spin column) before adding the maleimide reagent.[7]

-

Prepare Maleimide Stock Solution: Immediately before use, dissolve the N-Cyclohexylmaleimide in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[11] Aqueous storage of maleimides is not recommended due to hydrolysis.[6]

-

Conjugation Reaction: While gently stirring, add the maleimide stock solution to the protein solution. A 10-20 fold molar excess of maleimide is a common starting point.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light, especially if using a fluorescent maleimide dye.

-

Purification: Remove excess, unreacted maleimide and other small molecules from the protein conjugate. This is typically achieved using size-exclusion chromatography (e.g., a G-25 desalting column), dialysis, or tangential flow filtration (TFF).[7][8]

-

Characterization: Determine the degree of labeling (DOL), which is the average number of maleimide molecules conjugated per protein. This can be calculated using UV-Vis spectrophotometry by measuring the absorbance of the protein (at 280 nm) and the conjugated molecule (at its λ_max), if it has a chromophore.

-

Storage: Store the purified conjugate under appropriate conditions. For long-term storage, it is common to add stabilizers like BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (B81097) (0.01-0.03%), and store at 4°C or, with 50% glycerol, at -20°C.[11]

References

- 1. bachem.com [bachem.com]

- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 3. Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. vectorlabs.com [vectorlabs.com]

- 7. benchchem.com [benchchem.com]

- 8. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biotium.com [biotium.com]

Methodological & Application

Application Notes and Protocols for N-Cyclohexylmaleimide Polymerization

This document provides detailed application notes and experimental protocols for the polymerization of N-Cyclohexylmaleimide (CHMI), a monomer known for producing polymers with excellent thermal stability.[1] These protocols are intended for researchers, scientists, and professionals in drug development and materials science. The techniques covered include free radical polymerization, anionic polymerization, and a brief mention of its use in controlled radical polymerization for copolymer synthesis.

Polymerization Techniques Overview

N-Cyclohexylmaleimide can be polymerized through several methods, each offering distinct advantages in controlling the polymer's properties. The choice of technique influences molecular weight, polydispersity, and polymer architecture.

-

Free Radical Polymerization: A common and straightforward method initiated by radical species. It is suitable for producing poly(N-Cyclohexylmaleimide) (PCHMI) with good thermal properties.[1]

-

Anionic Polymerization: This technique can produce polymers with well-defined structures and narrow molecular weight distributions, proceeding via an anionic propagating species.[2][3]

-

Atom Transfer Radical Polymerization (ATRP): A controlled radical polymerization technique primarily used for the synthesis of well-defined copolymers of CHMI.[1]

The following sections provide detailed protocols and quantitative data for the primary homopolymerization techniques.

Data Summary

The following table summarizes quantitative data from various polymerization experiments of N-Cyclohexylmaleimide, allowing for easy comparison of the different techniques.

| Polymerization Technique | Initiator System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |

| Anionic Polymerization | n-BuLi-(-)-sparteine | Toluene (B28343) | 0 | 2 | 38 | 6300 | 16569 | 2.63 | [2][3] |

| Anionic Polymerization | 9-Fluorenyllithium | THF | 0 | 24 | - | - | - | - | [3] |

Experimental Protocols

Free Radical Polymerization of N-Cyclohexylmaleimide

This protocol describes the synthesis of PCHMI using a conventional free radical initiator, 2,2'-azobisisobutyronitrile (AIBN). The kinetics of this polymerization have been studied in tetrahydrofuran (B95107) (THF) solution.[4][5] Radical transfer to the solvent can be a key factor in determining the polymer's molecular weight.[4][5]

Materials:

-

N-Cyclohexylmaleimide (CHMI)

-

2,2'-azobisisobutyronitrile (AIBN)

-

Tetrahydrofuran (THF), anhydrous

-

Nitrogen or Argon gas supply

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and hot plate

-

Standard glassware for filtration and drying

Procedure:

-

Monomer and Initiator Preparation: In a Schlenk flask, dissolve N-Cyclohexylmaleimide in anhydrous THF.

-

Add the desired amount of AIBN to the solution. The concentration of the initiator will influence the polymerization rate and the molecular weight of the resulting polymer.

-

Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization. Alternatively, bubble dry nitrogen or argon through the solution for at least 30 minutes.

-

Polymerization: Immerse the reaction flask in a preheated oil bath at a temperature suitable for AIBN decomposition (typically 60-80 °C). Stir the reaction mixture vigorously.

-

Reaction Monitoring: The progress of the polymerization can be monitored by techniques such as FT-NIR spectroscopy to track the disappearance of the monomer's vinyl peak.[4]

-

Termination and Precipitation: After the desired reaction time, terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

-

Pour the viscous polymer solution into a large excess of a non-solvent, such as methanol, to precipitate the polymer.

-

Purification and Drying: Collect the precipitated polymer by filtration, wash it several times with the non-solvent to remove unreacted monomer and initiator residues. Dry the polymer in a vacuum oven at a suitable temperature (e.g., 50 °C) until a constant weight is achieved.

Anionic Polymerization of N-Cyclohexylmaleimide

Anionic polymerization of CHMI can be initiated by organolithium compounds to produce polymers with controlled characteristics. The following protocol is based on the use of n-Butyllithium complexed with (-)-sparteine.[2][3] It is crucial to maintain strict anhydrous and anaerobic conditions throughout the experiment.

Materials:

-

N-Cyclohexylmaleimide (CHMI)

-

n-Butyllithium (n-BuLi) in hexane

-

(-)-sparteine

-

Toluene, anhydrous

-

Methanol, anhydrous

-

Argon gas supply with a manifold for inert atmosphere techniques

-

Dry glassware (oven-dried and cooled under argon)

-

Syringes for liquid transfer

Procedure:

-

Glassware Preparation: Thoroughly dry all glassware in an oven and assemble while hot under a stream of dry argon.

-

Monomer Preparation: Place CHMI in a glass ampule, dry it under high vacuum for 1 hour, and then purge with argon. Dissolve the dried monomer in anhydrous toluene via syringe.[3]

-

Initiator Complex Preparation: In a separate flask under argon, prepare the n-BuLi-(-)-sparteine initiator solution.

-

Initiation of Polymerization: Cool the monomer solution to 0 °C using an ice bath. Add the n-BuLi-(-)-sparteine initiator solution to the monomer solution via syringe to initiate the polymerization.[3]

-

Polymerization: Allow the reaction to proceed at 0 °C for a specified time (e.g., 2 hours).[3]

-

Termination: Quench the polymerization by adding a small amount of anhydrous methanol to the reaction mixture.[3]

-

Precipitation and Purification: Pour the reaction mixture into a large volume of methanol to precipitate the polymer. Collect the polymer by centrifugation or filtration.[3]

-

Drying: Dry the collected polymer under vacuum at 50 °C for several hours to obtain the final product.[3]

Visualizations

The following diagrams illustrate the chemical structure of the monomer and the general workflows for the described polymerization techniques.

Caption: Chemical structure of N-Cyclohexylmaleimide.

Caption: Workflow for Free Radical Polymerization of CHMI.

Caption: Workflow for Anionic Polymerization of CHMI.

References

Application Notes and Protocols: N-Cyclohexylmaleimide in Diels-Alder Cycloaddition Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyclohexylmaleimide is a versatile dienophile widely employed in Diels-Alder cycloaddition reactions. Its cyclohexyl substituent provides a balance of steric bulk and lipophilicity, influencing reaction kinetics, stereoselectivity, and the properties of the resulting adducts. This document provides detailed application notes and experimental protocols for the use of N-Cyclohexylmaleimide in Diels-Alder reactions with common dienes, highlighting its applications in organic synthesis and drug development. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the stereoselective formation of six-membered rings, and N-Cyclohexylmaleimide serves as a key building block in this context.[1][2]

General Principles of N-Cyclohexylmaleimide in Diels-Alder Reactions

The reaction involves the concerted interaction between the electron-deficient double bond of N-Cyclohexylmaleimide (the dienophile) and a conjugated diene. The stereochemical outcome of the reaction is a key consideration, often leading to the formation of endo and exo isomers. The "endo rule" suggests that the kinetically favored product is often the endo isomer, where the substituents on the dienophile are oriented towards the developing π-system of the diene.[3][4] However, the exo isomer is typically the thermodynamically more stable product.[3][4] Reaction conditions such as temperature, solvent, and the presence of catalysts can influence the endo:exo ratio.[5][6][7]

Applications in Drug Development and Bioconjugation

The maleimide (B117702) moiety is a critical component in the development of antibody-drug conjugates (ADCs). The Diels-Alder reaction offers a robust method for creating stable linkages between a drug molecule (often attached to the maleimide) and a targeting antibody (functionalized with a diene). This approach is advantageous over traditional thiol-maleimide conjugation, as the resulting C-C bonds are generally more stable in biological environments.[3][4][8][9] The reaction's efficiency in aqueous media and under mild conditions makes it particularly suitable for bioconjugation applications.[3]

Quantitative Data Summary

The following tables summarize quantitative data for the Diels-Alder reaction of N-substituted maleimides with various dienes. Data for N-Cyclohexylmaleimide is included where available; in other cases, data for closely related N-alkyl and N-aryl maleimides are provided as a reference to illustrate general trends in reactivity and selectivity.

Table 1: Diels-Alder Reaction of N-Substituted Maleimides with Furan (B31954) Derivatives

| Dienophile | Diene | Solvent | Temperature (°C) | Time (h) | Yield (%) | Endo:Exo Ratio | Reference(s) |

| N-Phenylmaleimide | 2,5-Dimethylfuran | Toluene (B28343) | 80 | - | 50 | exo favored | [10] |

| N-p-Tolylmaleimide | 2,5-Dimethylfuran | Diethyl ether | Room Temp | - | - | endo adduct produced | [10] |

| N-(4-Hydroxyphenyl)maleimide | 2,5-Bis(hydroxymethyl)furan | Acetonitrile | 80 | - | 71 | 99:1 | [5] |

| N-Phenylmaleimide | 2,5-Bis(hydroxymethyl)furan | Acetonitrile | Room Temp | - | 70 | 98:2 | [5] |

| N-Methylmaleimide | Furfural | Water | 60 | - | low | exo favored | [11] |

Table 2: Diels-Alder Reaction of N-Substituted Maleimides with Cyclopentadiene (B3395910)

| Dienophile | Solvent | Temperature (°C) | Time | Yield (%) | Endo:Exo Ratio | Reference(s) |

| N-Phenylmaleimide | - | - | - | - | endo favored | [12] |

| Maleic Anhydride | - | 185 | - | - | 4:1 | [13] |

| Butyl Acrylate | - | 185 | 8 | good | 1.85:1 | [13] |

| Methyl Acrylate | - | 100 | - | - | declines from 3:16 | [13] |

Table 3: Diels-Alder Reaction of N-Substituted Maleimides with Anthracene (B1667546) Derivatives

| Dienophile | Diene | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| N-Ethylmaleimide | Anthracene derivatives on dendrimer | - | mild | - | - | [14] |

| N-Phenylmaleimide | Anthracene | - | - | - | >90 | [15] |

| N-Methylmaleimide | Anthracene-9-methanol | Water | - | - | - | [16][17] |

| Maleimide | Anthracene | - | - | - | - | [18] |

Experimental Protocols

Protocol 1: Synthesis of N-Cyclohexyl-exo-7-oxanorbornene-5,6-dicarboximide (Reaction with Furan)

This protocol is adapted from procedures for the synthesis of similar N-substituted 7-oxanorbornene dicarboximides.[19]

Materials:

-

N-Cyclohexylmaleimide

-

Furan

-

Toluene

-

Anhydrous Sodium Acetate

-

Acetic Anhydride

Procedure:

-

Dissolve N-Cyclohexylmaleimide (1 equivalent) in toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add an excess of furan (2-3 equivalents) to the solution.

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

-

To ensure the formation of the thermodynamically favored exo isomer, the crude product can be redissolved in a minimal amount of a suitable solvent and heated to reflux for an additional 1-2 hours.

-

The crude product can be purified by recrystallization from a solvent mixture such as ethanol/water or by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of N-Cyclohexyl-endo-norbornene-5,6-dicarboximide (Reaction with Cyclopentadiene)

This protocol is based on general procedures for the Diels-Alder reaction of maleimides with cyclopentadiene.[12][18]

Materials:

-

N-Cyclohexylmaleimide

-

Ethyl Acetate

-

Hexane

Procedure:

-

Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to its boiling point (~170 °C). The retro-Diels-Alder reaction will occur, and cyclopentadiene monomer will distill at a lower temperature (~40-42 °C). Collect the freshly distilled cyclopentadiene in a receiver cooled in an ice bath. Caution: Cyclopentadiene dimerizes at room temperature, so it should be used immediately after preparation.

-

In a separate flask, dissolve N-Cyclohexylmaleimide (1 equivalent) in a minimal amount of ethyl acetate.

-

Slowly add the freshly prepared cyclopentadiene (1.1 equivalents) to the N-Cyclohexylmaleimide solution with stirring. The reaction is often exothermic.

-

Stir the reaction mixture at room temperature for 1-2 hours. The product is expected to precipitate as the kinetically favored endo isomer.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with cold hexane.

-

The product can be further purified by recrystallization from a suitable solvent if necessary.

Protocol 3: Synthesis of the Diels-Alder Adduct of N-Cyclohexylmaleimide and Anthracene

This protocol is adapted from procedures for the reaction of N-substituted maleimides with anthracene.[20]

Materials:

-

N-Cyclohexylmaleimide

-

Anthracene

-

Xylene or Toluene

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine N-Cyclohexylmaleimide (1 equivalent) and anthracene (1 equivalent).

-

Add a suitable high-boiling solvent such as xylene or toluene.

-

Heat the reaction mixture to reflux (typically 110-140 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, allow the reaction mixture to cool to room temperature. The product often crystallizes out of the solution.

-

Cool the flask in an ice bath to enhance crystallization.

-

Collect the product by vacuum filtration and wash with a small amount of cold solvent.

-

The adduct can be purified by recrystallization.

Visualizations

Caption: General mechanism of the Diels-Alder reaction.

Caption: General experimental workflow for Diels-Alder synthesis.

References

- 1. Endo and Exo Diels-Alder Adducts: Temperature-Tunable Building Blocks for Selective Chemical Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Tuning the Diels-Alder Reaction for Bioconjugation to Maleimide Drug-Linkers [pubmed.ncbi.nlm.nih.gov]

- 5. Diels–Alder Cycloaddition of 2,5-Bis(hydroxymethyl)furan (BHMF) and N-Phenylmaleimide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. static1.squarespace.com [static1.squarespace.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. sciforum.net [sciforum.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Solved Calculate the theoretical yield (mass) of the | Chegg.com [chegg.com]

- 17. organic chemistry - How to calculate the theoretical yield of a Diels-Alder reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 18. US5219966A - Norbornene dicarboximide polymers - Google Patents [patents.google.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

Application Note: High-Purity N-Cyclohexylmaleimide via Vacuum Sublimation

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of N-Cyclohexylmaleimide (NCM) using vacuum sublimation, a technique that yields a high-purity product suitable for sensitive applications in research and drug development. An alternative purification method through recrystallization is also presented for comparison.

Introduction

N-Cyclohexylmaleimide is a versatile reagent used in various chemical syntheses, including the production of polymers with enhanced thermal resistance and in bioconjugation reactions. The purity of NCM is critical for these applications to ensure predictable reaction kinetics, desired product characteristics, and to avoid the introduction of impurities that may interfere with biological assays. Sublimation is a preferred method for purifying NCM as it is a solvent-free process that can effectively remove non-volatile impurities.

Physicochemical Properties and Purity Data

A summary of the relevant physical and chemical properties of N-Cyclohexylmaleimide is provided below. While specific data for sublimation purification is not widely published, a known chemical washing method provides a benchmark for achievable purity.

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| Melting Point | 89-91 °C |

| Boiling Point | 132 °C at 17 mmHg |

| Appearance | White to off-white crystalline solid |

| Purity (Commercial) | Typically >97% (GC) |

| Purity (after washing) | Up to 99.7% (achieved by washing with cold n-heptane)[1] |

| Purity (expected post-sublimation) | ≥ 99.5% |

Experimental Protocols

Primary Method: Vacuum Sublimation

This protocol describes the purification of N-Cyclohexylmaleimide using a standard laboratory sublimation apparatus.

Materials and Equipment:

-

Crude N-Cyclohexylmaleimide

-

Sublimation apparatus (including sublimator, cold finger, and vacuum adapter)

-

Heating mantle or oil bath

-

Vacuum pump capable of reaching <1 mmHg

-

Cold trap (optional, but recommended to protect the pump)

-

Spatula

-

Schlenk flask for collecting the purified product

-

Analytical balance

Procedure:

-

Preparation of the Apparatus:

-

Thoroughly clean and dry all glassware to prevent contamination.

-

Assemble the sublimation apparatus. Ensure all joints are properly sealed. A thin layer of vacuum grease can be applied to the ground glass joints, but care should be taken to avoid contamination of the product.

-

-

Loading the Sample:

-

Place a small amount (e.g., 1-5 g) of crude N-Cyclohexylmaleimide into the bottom of the sublimator.

-

-

Assembly and Evacuation:

-

Insert the cold finger into the sublimator.

-

Connect the apparatus to a vacuum pump, preferably with a cold trap in between.

-

Slowly evacuate the system. A pressure of <1 mmHg is recommended for efficient sublimation.

-

-

Sublimation Process:

-

Once a stable vacuum is achieved, begin to gently heat the bottom of the sublimator using a heating mantle or oil bath.

-

Based on the melting point of 89-91 °C, a starting temperature of around 70-80 °C is recommended. The temperature should be kept below the melting point to ensure a solid-to-gas phase transition.

-

Slowly increase the temperature as needed, monitoring for the appearance of sublimate on the cold finger.

-

Cool the cold finger by circulating cold water or using a dry ice/acetone slurry.

-

-

Collection of Purified Product:

-

Continue the sublimation until a sufficient amount of pure N-Cyclohexylmaleimide has collected on the cold finger and the amount of crude material at the bottom has significantly diminished.

-

Turn off the heating and allow the apparatus to cool to room temperature before releasing the vacuum.

-

Carefully and slowly release the vacuum.

-

Gently remove the cold finger from the apparatus.

-

Scrape the purified, crystalline N-Cyclohexylmaleimide from the cold finger onto a clean, tared watch glass or into a Schlenk flask.

-

-

Analysis:

-

Determine the yield of the purified product.

-

Assess the purity of the sublimed N-Cyclohexylmaleimide using an appropriate analytical method, such as Gas Chromatography (GC) or melting point analysis. A sharp melting point close to the literature value indicates high purity.

-

Alternative Method: Recrystallization/Washing

As an alternative to sublimation, N-Cyclohexylmaleimide can be purified by recrystallization or a simple washing procedure. A literature example demonstrates high purity can be achieved by washing with n-heptane.[1]

Materials and Equipment:

-

Crude N-Cyclohexylmaleimide

-

n-Heptane (or other suitable recrystallization solvent)

-

Erlenmeyer flasks

-

Hot plate

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Solvent Selection: Based on literature, cold n-heptane is effective for washing.[1] For a full recrystallization, a solvent should be chosen in which NCM is sparingly soluble at room temperature and highly soluble at elevated temperatures.

-

Washing Procedure:

-

Place the crude N-Cyclohexylmaleimide in a beaker.

-

Add a small amount of cold n-heptane and swirl the mixture.

-

Filter the solid using a Büchner funnel under vacuum.

-

Wash the collected solid with another small portion of cold n-heptane.

-

Repeat the washing process as necessary. A study showed that two washes were sufficient to achieve 99.7% purity.[1]

-

-

Drying:

-

Dry the purified crystals under vacuum to remove any residual solvent.

-

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in the vacuum sublimation process for purifying N-Cyclohexylmaleimide.

Caption: Workflow for N-Cyclohexylmaleimide Purification.

References

Synthesis of N-Cyclohexylmaleimide: A Detailed Laboratory Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the laboratory synthesis of N-Cyclohexylmaleimide, a versatile reagent in polymer chemistry and bioconjugation. The protocols outlined below are based on established chemical literature, offering two primary routes for synthesis: a one-step thermal dehydration and a two-step process involving the isolation of the intermediate N-cyclohexylmaleamic acid.

I. Chemical Reaction

The synthesis of N-Cyclohexylmaleimide (3) proceeds through the reaction of maleic anhydride (B1165640) (1) and cyclohexylamine (B46788) (2). The initial reaction forms the intermediate N-cyclohexylmaleamic acid (4), which is subsequently cyclized via dehydration to yield the final product.

II. Experimental Protocols

Two primary methods for the synthesis of N-Cyclohexylmaleimide are detailed below. Method A is a one-step synthesis, while Method B is a two-step process that involves the isolation of the N-cyclohexylmaleamic acid intermediate.

Method A: One-Step Thermal Dehydration Synthesis

This method is advantageous for its directness, though it may require more stringent control of reaction conditions to ensure high purity.

Materials:

-

Maleic Anhydride

-

Cyclohexylamine

-

Toluene (B28343) (or other benzene (B151609) derivatives like xylene)

-

Phosphoric acid

-

Phosphorus pentoxide

-

Four-neck round-bottom flask

-

Constant pressure dropping funnel

-

Stirrer

-

Heating mantle with temperature controller

-

Vacuum drying oven

-

Sublimation apparatus

Procedure:

-

Reaction Setup: In a four-neck round-bottom flask equipped with a stirrer, dropping funnel, and thermometer, dissolve maleic anhydride in a suitable solvent such as toluene or a mixture of dimethylbenzene and toluene.[1]

-

Addition of Cyclohexylamine: Slowly add cyclohexylamine dropwise to the maleic anhydride solution using a constant pressure funnel. Maintain the reaction temperature below 45°C during the addition. The formation of a white precipitate of N-cyclohexylmaleamic acid will be observed.[1]

-

Holding Period: After the addition is complete, allow the reaction mixture to stand at room temperature for 3 hours.[1]

-

Catalyst Addition and Dehydration: Add a catalytic amount of a mixture of phosphoric acid and cyclohexylamine, or phosphoric acid, cyclohexylamine, and phosphorus pentoxide. Heat the mixture to reflux to initiate the dehydration and cyclization of the intermediate. The water formed during the reaction can be removed azeotropically.

-

Product Isolation: After the reaction is complete, the crude N-Cyclohexylmaleimide can be isolated.

-

Purification: The crude product is thoroughly dried in a vacuum drying oven. Final purification is achieved by variable temperature sublimation. This process involves heating the crude product at 70°C for 3 hours, followed by 90°C for 10 hours, and finally at approximately 130°C for 5 hours to obtain white, needle-like crystals of N-Cyclohexylmaleimide.[1]

Method B: Two-Step Synthesis via N-cyclohexylmaleamic acid

This method allows for the isolation and purification of the intermediate, which can lead to a purer final product.

Step 1: Synthesis of N-cyclohexylmaleamic acid

Materials:

-

Maleic Anhydride

-

Cyclohexylamine

-

Toluene

-

Stirred reaction vessel

Procedure:

-

Dissolution: Dissolve maleic anhydride in toluene in a reaction vessel.

-

Addition of Amine: Add cyclohexylamine dropwise to the solution while stirring. The reaction temperature should be maintained between 50°C and 70°C.[2]

-

Reaction Time: After the addition is complete, continue stirring the mixture for two hours to ensure the complete formation of N-cyclohexylmaleamic acid.[2]

-

Isolation: The N-cyclohexylmaleamic acid typically precipitates from the solution and can be collected by filtration. A yield of 98.2% of the theoretical value has been reported for this step.[3]

Step 2: Cyclodehydration to N-Cyclohexylmaleimide

Materials:

-

N-cyclohexylmaleamic acid (from Step 1)

-

Toluene or n-heptane

-

Acid catalyst (e.g., concentrated sulfuric acid, methanesulfonic acid)

-

Reflux apparatus with a Dean-Stark trap or equivalent for water removal

Procedure:

-

Reaction Setup: Suspend the N-cyclohexylmaleamic acid in an organic solvent like toluene or n-heptane in a round-bottom flask equipped with a reflux condenser and a means to remove water (e.g., a Dean-Stark trap).

-

Catalyst Addition: Add a catalytic amount of a strong acid such as concentrated sulfuric acid or methanesulfonic acid.[2][4]

-

Dehydration: Heat the mixture to reflux. The water formed during the cyclization will be removed azeotropically with the solvent.[2] The reaction progress can be monitored by the amount of water collected.

-

Product Isolation and Purification: Once the reaction is complete, the product can be isolated. If n-heptane is used as the solvent, the product may precipitate upon cooling. The crude N-Cyclohexylmaleimide can be further purified by washing with cold n-heptane, which has been shown to yield a product with 99.7% purity.[3] Alternatively, purification can be achieved by vacuum distillation.[5]

III. Data Presentation

The following table summarizes the quantitative data from the described synthesis methods.

| Parameter | Method A (One-Step) | Method B (Two-Step) | Reference |

| Starting Materials | Maleic anhydride, Cyclohexylamine | Maleic anhydride, Cyclohexylamine | [1][2] |

| Solvent | Benzene or its derivatives (e.g., Toluene, Xylene) | Toluene, n-heptane | [1][2][3] |

| Catalyst | Phosphoric acid/Cyclohexylamine/P₂O₅ mixture | Sulfuric acid, Methanesulfonic acid | [1][2][4] |

| Reaction Temperature | < 45°C (addition), Reflux (dehydration) | 50-70°C (amic acid formation), Reflux (cyclization) | [1][2] |

| Reaction Time | 3 hours (standing) + dehydration time | 2 hours (amic acid formation) + dehydration time | [1][2] |

| Product Yield | 65.4% - 77.4% | High (Intermediate yield: 98.2%) | [1][3] |

| Product Purity | Up to 99.7% | Up to 99.7% | [1][3] |

| Purification Method | Variable temperature sublimation | Washing with cold n-heptane, Vacuum distillation | [1][3][5] |

IV. Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical flow of the synthesis processes.

Caption: General workflow for the synthesis of N-Cyclohexylmaleimide.

Caption: Workflow for the two-step synthesis of N-Cyclohexylmaleimide.

References

- 1. CN1962633A - Process for preparing N-cyclohexyl maleimide - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. KR101297785B1 - Method for the preparation of N-cyclohexylmaleimide - Google Patents [patents.google.com]

Applications of N-Cyclohexylmaleimide in Copolymerization: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyclohexylmaleimide (NCM) is a versatile monomer utilized in copolymerization to enhance the properties of various polymers. Its bulky cyclohexyl group and the rigid maleimide (B117702) ring contribute to significant improvements in the thermal stability, mechanical strength, and optical properties of copolymers. These enhanced characteristics make NCM-containing copolymers highly valuable in a range of applications, from heat-resistant plastics and optical materials to potential uses in the biomedical field. This document provides detailed application notes, experimental protocols, and data on the use of NCM in copolymerization.

Key Applications

The incorporation of N-Cyclohexylmaleimide into polymer chains through copolymerization offers a reliable method for modifying polymer properties. The primary applications stem from the ability of NCM to increase the glass transition temperature (Tg) and thermal degradation temperature of copolymers.

Heat-Resistant Polymers

Copolymerization of NCM with commodity monomers such as styrene (B11656) (St) and methyl methacrylate (B99206) (MMA) significantly enhances the thermal stability of the resulting polymers.[1][2] The rigid structure of the NCM monomer unit restricts the mobility of the polymer chains, leading to a higher glass transition temperature (Tg) and improved heat distortion resistance.[3] This makes these copolymers suitable for applications requiring dimensional stability at elevated temperatures, such as in automotive components, electronic housings, and industrial equipment. For instance, incorporating NCM into an acrylonitrile-chlorinated polyethylene-styrene (ACS) resin has been shown to increase the glass transition temperature and Vicat softening point.[3]

Optical Applications

NCM is particularly effective in applications that require good optical properties in addition to heat resistance.[4] Copolymers of NCM with monomers like MMA can be synthesized to produce transparent materials with improved thermal performance compared to conventional poly(methyl methacrylate) (PMMA).[1] However, increasing the NCM content can lead to a decrease in light transmittance and an increase in haze, so a balance must be struck depending on the specific application requirements.[1]

Enhanced Mechanical Properties

The inclusion of NCM in copolymers can also lead to an improvement in mechanical properties. Studies have shown that the impact strength and tensile strength of graft copolymers can be increased by the presence of NCM moieties.[1][2] This enhancement is attributed to the increased intermolecular forces and the rigid nature of the NCM unit. In some cases, an optimal concentration of NCM exists to achieve the best comprehensive mechanical properties.[3]

Potential Biomedical Applications